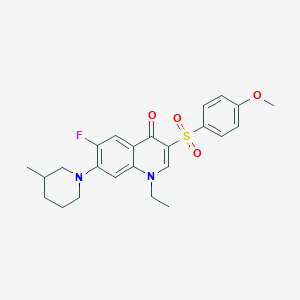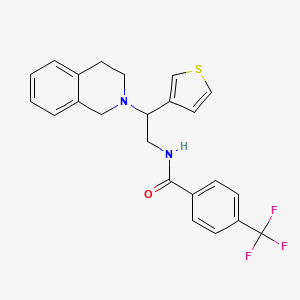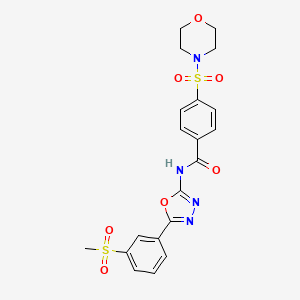![molecular formula C21H24N4O3S B2397779 3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866350-20-1](/img/structure/B2397779.png)
3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of HMS1653N04 is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
HMS1653N04 interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, HMS1653N04 affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . By increasing the availability of acetylcholine, HMS1653N04 can potentially enhance these cognitive functions .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . The RO5 is a set of rules used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The inhibition of AChE by HMS1653N04 leads to an increase in acetylcholine levels, which can enhance cognitive functions such as learning and memory . This makes HMS1653N04 a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Métodos De Preparación
The synthesis of 3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Análisis De Reacciones Químicas
3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Comparación Con Compuestos Similares
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Propiedades
IUPAC Name |
3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-18(24-13-11-23(12-14-24)16-6-2-1-3-7-16)8-4-5-10-25-20(27)19-17(9-15-29-19)22-21(25)28/h1-3,6-7,9,15H,4-5,8,10-14H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSROUNBXOKHSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2397700.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2397706.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)
![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)
![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)
